molecular formula C9H9N3 B1611902 2-(1H-Imidazol-2-yl)aniline CAS No. 29528-25-4

2-(1H-Imidazol-2-yl)aniline

Cat. No. B1611902
CAS RN: 29528-25-4
M. Wt: 159.19 g/mol
InChI Key: OHXHFXHOPMUAAK-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)aniline, also known as 2-phenylimidazole or o-phenylimidazole, is an organic compound with the chemical formula C9H9N3. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound has been the subject of numerous scientific studies due to its potential applications in various fields.

Scientific Research Applications

1. Chemosensors for Metal Ions

2-(1H-Imidazol-2-yl)aniline derivatives have been developed as efficient chemosensors. For instance, derivatives like ANP and PYP exhibited high selectivity and sensitivity towards Al3+ ions. These compounds can be used to image intracellular Al3+ ions in living cells using fluorescence microscopy techniques (Shree, Sivaraman, Siva, & Chellappa, 2019).

2. Synthesis of Novel Compounds

The compound has been utilized in the synthesis of various chemical structures. For example, it is used in the synthesis of benzimidazo[1,2-c]quinazoline derivatives via an iodine-catalyzed metal-free oxidative cross-coupling reaction (Ambethkar, Kalaiselvi, Ramamoorthy, & Padmini, 2018).

3. Anticancer Agents

Some derivatives of 2-(1H-Imidazol-2-yl)aniline, specifically benzimidazole–thiazole derivatives, have been synthesized and shown promising anticancer activity against different cancerous cell lines (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).

4. Corrosion Inhibition

Imidazole-based compounds, including 2-(1H-Imidazol-2-yl)aniline derivatives, have been studied for their effectiveness in inhibiting copper corrosion in acidic media. Their efficacy is attributed to the interaction between the corrosion inhibitor and the copper surface (Costa, Almeida-Neto, Marinho, Campos, Correia, & de Lima-Neto, 2022).

5. Synthesis of Fluorescent Probes

2-(1H-Imidazol-2-yl)aniline has been used in developing fluorescent probes. For example, a probe was synthesized for detecting nitrite in environmental samples and food products, demonstrating high selectivity and sensitivity (Gu, Huang, Hu, Liu, Su, Duan, Li, & Yao, 2016).

properties

IUPAC Name

2-(1H-imidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXHFXHOPMUAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575880
Record name 2-(1H-Imidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Imidazol-2-yl)aniline

CAS RN

29528-25-4
Record name 2-(1H-Imidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrobromide (50.0 mg, 0.207 mmol) and manganese dioxide (170 mg, 1.96 mmol) in N,N′-dimethylpropylenurea (2.0 mL) was heated at 150. (bath temp.). After 1 hour, the reaction mixture was cooled to room temperature, poured into a solution of hydroxylamine hydrochloride (0.5 g) in water (50 mL), and the resulting mixture was extracted with ethyl acetate. The separated organic layer was washed with brine, dried over magnesium sulfate, filtered, concentrated under reduced pressure. The crude residue was triturated with isopropylether, and the precipitate was removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by preparative thin layer chromatography (silica-gel, ethyl acetate as the eluent) to give 2-(1H-imidazol-2-yl)aniline (20 mg, 61% yield).
Name
2-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrobromide
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-dimethylpropylenurea
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
170 mg
Type
catalyst
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

By catalytic hydrogenation, using palladium on charcoal or Raney Nickel as catalyst, 2-(2-nitro-phenyl)-1H-imidazole, which is commercially obtainable, is converted into 2-(1H-imidazol-2-yl)-phenylaamine (U.S. Pat. No. 6,376,664).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OM Antypenko, SV Kholodnyak, KP Schabelnyk… - Chemistry of …, 2017 - Springer
This review offers summary and analysis of the data on the synthesis of 2-(azolyl)anilines published from 1942 to 2016. It is shown, that they act as effective 1,5-nucleophiles in …
Number of citations: 3 link.springer.com

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